Cas no 13820-40-1 (Ammonium tetrachloropalladate(II))

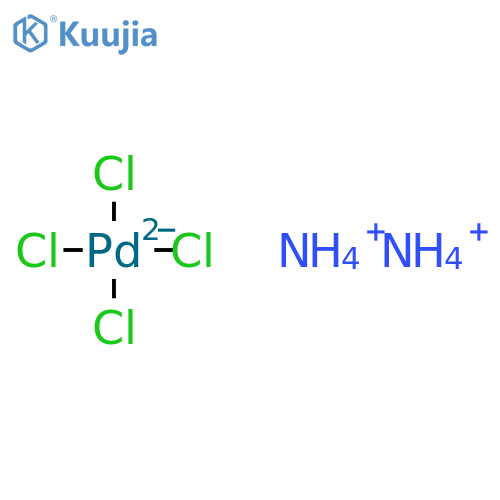

13820-40-1 structure

商品名:Ammonium tetrachloropalladate(II)

Ammonium tetrachloropalladate(II) 化学的及び物理的性質

名前と識別子

-

- Ammonium tetrachloropalladate(II)

- diammonium tetrachloropalladate

- Ammonium Chloropalladite

- ammoniumchloropalladate(ii)

- Ammoniumpalladiumchloride

- ammoniumppalliumchloride((nh4)2pdcl4)

- bisammoniumtetrachloropalladate(2-)

- diammonium,(sp-4-1)-palladate(2-tetrachloro-

- diammoniumtetrachloropalladate(2-)

- Diammoniumtetrachloropalladite

- Palladium(II)-ammonium chloride

- AMMONIUM TETRACHLOROPALLADATE

- AMMONIUM PALLADIUM(II) CHLORIDE

- AMMONIUM PALLADOUS CHLORIDE

- ammonium ppallium chloride

- PALLADIUM AMMONIUM CHLORIDE

- PALLADIUM(II) AMMONIUM CHLORIDE

- diammoniumtetrachloropalladate

- E70318

- Ammonium tetrachloropalladate( cento)

- Bisammonium tetrachloropalladate(2-)

- ammonium tetrachloridopalladate(2-)

- EINECS 237-498-6

- Diammonium tetrachloropalladate(2-)

- Palladate(2-), tetrachloro-, diammonium, (SP-4-1)-

- Epitope ID:151522

- AKOS015903781

- Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)-

- Ammonium palladium chloride

- ammonium (SP-4-1)-tetrachloridopalladate(2-)

- 13820-40-1

- Diammonium tetrachloro palladite

- AKOS015833446

- Q20979795

- diazanium;tetrachloropalladium(2-)

- ammonium tetrachloridopalladate(II)

- FT-0689152

- MFCD00010884

- CCRIS 7828

- CHEBI:60149

- NSC 212531

- Palladate(2-), tetrachloro-, diammonium

- Ammonium tetrachloropalladate(II), Premion?

- Pd inverted exclamation markY36.5%

-

- MDL: MFCD00010884

- インチ: 1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2

- InChIKey: IRKVTUVFHGUMMN-UHFFFAOYSA-L

- ほほえんだ: Cl[Pd-2](Cl)(Cl)Cl.[NH4+].[NH4+]

計算された属性

- せいみつぶんしりょう: 281.84800

- どういたいしつりょう: 245.778894

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 19.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: オリーブグリーン正方晶。

- 密度みつど: 2.17 g/mL at 25 °C(lit.)

- ゆうかいてん: °Cd ec.)

- ふってん: No data available

- フラッシュポイント: No data available

- すいようせい: Soluble in water. Insoluble in ethanol.

- PSA: 0.00000

- LogP: 3.51040

- かんど: Hygroscopic

- じょうきあつ: No data available

- ようかいせい: 水に溶け、エタノールに溶けない。

Ammonium tetrachloropalladate(II) セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:UN 3288

- WGKドイツ:1

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S27-S28-S36/39-S37/39

- RTECS番号:TP1840000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:アルゴン充填貯蔵

- リスク用語:R36/38

Ammonium tetrachloropalladate(II) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D509672-1g |

AMMoniuM tetrachloropalladate(II) |

13820-40-1 | 98% | 1g |

$180 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-472213-2 g |

Ammonium tetrachloropalladate(II), |

13820-40-1 | 2g |

¥1,060.00 | 2023-07-11 | ||

| Ambeed | A309867-5g |

Ammonium tetrachloropalladate(II) |

13820-40-1 | Pd >36.5% | 5g |

$217.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154315-5g |

Ammonium tetrachloropalladate(II) |

13820-40-1 | 98% | 5g |

¥3000.00 | 2021-12-02 | |

| abcr | AB201946-5 g |

Ammonium tetrachloropalladate(II), Premion®, 99.998% (metals basis), Pd 37%; . |

13820-40-1 | 99.998% | 5 g |

€560.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 10824-5g |

Ammonium tetrachloropalladate(II), Premion?, 99.998% (metals basis), Pd 37% |

13820-40-1 | Pd 37% | 5g |

¥999999.00 | 2023-04-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 203947-2G |

Ammonium tetrachloropalladate(II) |

13820-40-1 | 2g |

¥1360.2 | 2023-12-09 | ||

| eNovation Chemicals LLC | D509672-5g |

AMMoniuM tetrachloropalladate(II) |

13820-40-1 | 98% | 5g |

$337 | 2024-05-24 | |

| Fluorochem | 235634-5g |

Ammonium tetrachloropalladate(II) |

13820-40-1 | 95% | 5g |

£254.00 | 2021-12-02 | |

| Ambeed | A309867-1g |

Ammonium tetrachloropalladate(II) |

13820-40-1 | Pd >36.5% | 1g |

$48.0 | 2025-02-26 |

Ammonium tetrachloropalladate(II) サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:13820-40-1)Ammonium tetrachloropalladate(II)

注文番号:A1199137

在庫ステータス:in Stock

はかる:5g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 02:38

価格 ($):195.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13820-40-1)四氯化钯二铵

注文番号:LE1611128

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

Ammonium tetrachloropalladate(II) 関連文献

-

Hongyu Zhen,Kan Li,Chaojian Chen,You Yu,Zijian Zheng,Qidan Ling J. Mater. Chem. A 2017 5 782

-

Xi Lu,Yusheng Ye,Wenhui Shang,Simin Huang,Haifei Wang,Tiansheng Gan,Guokang Chen,Libo Deng,Qixing Wu,Xuechang Zhou J. Mater. Chem. A 2022 10 21379

-

Tengyuan Zhang,Xiaolong Wang,Tingjie Li,Qiuquan Guo,Jun Yang J. Mater. Chem. C 2014 2 286

-

Aleksandra Ziarko,Thomas J. A. Slater,Mark A. Isaacs,Lee J. Durndell,Christopher M. A. Parlett Catal. Sci. Technol. 2023 13 3483

-

5. Preparation of geometrically highly controlled Ga particle arrays on quasi-planar nanostructured surfaces as a SCALMS model systemAndré Hofer,Nicola Taccardi,Michael Moritz,Christoph Wichmann,Sabine Hübner,Dominik Drobek,Matthias Engelhardt,Georg Papastavrou,Erdmann Spiecker,Christian Papp,Peter Wasserscheid,Julien Bachmann RSC Adv. 2023 13 4011

13820-40-1 (Ammonium tetrachloropalladate(II)) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13820-40-1)Ammonium tetrachloropalladate(II

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:13820-40-1)Palladium(II)-ammonium chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ